Carumonam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics. This resistance makes this compound particularly effective against Gram-negative bacteria . It was first introduced by Takeda in Japan and has since been recognized for its unique properties and applications in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The process typically starts with the preparation of a thiazole derivative, which is then coupled with an azetidinone derivative. The key steps include:
- Formation of the thiazole ring.
- Coupling with an azetidinone derivative to form the beta-lactam ring.
- Introduction of the sulfonic acid group to enhance solubility and activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for the formation of the beta-lactam ring.
- Purification steps such as crystallization and chromatography to isolate the final product.
- Quality control measures to ensure the antibiotic meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Modified this compound derivatives with altered side chains.
Scientific Research Applications
Carumonam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell morphology and growth.
Medicine: Employed in the treatment of infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control laboratories
Mechanism of Action
Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar beta-lactamase resistance but different spectrum of activity.
Ceftibuten: A cephalosporin antibiotic with a similar mechanism of action but a broader spectrum of activity
This compound stands out for its specific activity against Gram-negative bacteria and its stability against beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Properties
Molecular Formula |
C12H14N6O10S2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26) |
InChI Key |
UIMOJFJSJSIGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.